

Application Notes: Design and Synthesis of Novel Leucyl-leucine Analogs with Enhanced Properties

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Compound of Interest

Compound Name: *Leucyl-leucine*

Cat. No.: *B1605453*

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1. Introduction

Leucine, an essential branched-chain amino acid (BCAA), is a critical regulator of various cellular processes, most notably protein synthesis through the activation of the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway.^{[1][2]} The dipeptide **Leucyl-leucine** (Leu-Leu) serves as a direct source of leucine and has garnered interest for its potential therapeutic applications in muscle growth, metabolic health, and tissue regeneration.^{[3][4]} However, natural peptides like Leu-Leu often suffer from poor metabolic stability, low cell permeability, and rapid degradation by proteases, limiting their therapeutic efficacy.^{[5][6]}

These application notes describe the rationale and strategies for designing novel **Leucyl-leucine** analogs with enhanced physicochemical and biological properties. The primary goals are to improve stability against enzymatic degradation, increase cell permeability for better bioavailability, and modulate the potency of mTORC1 activation. Modifications include the incorporation of non-natural amino acids, peptide bond modifications, and cyclization.^{[7][8]}

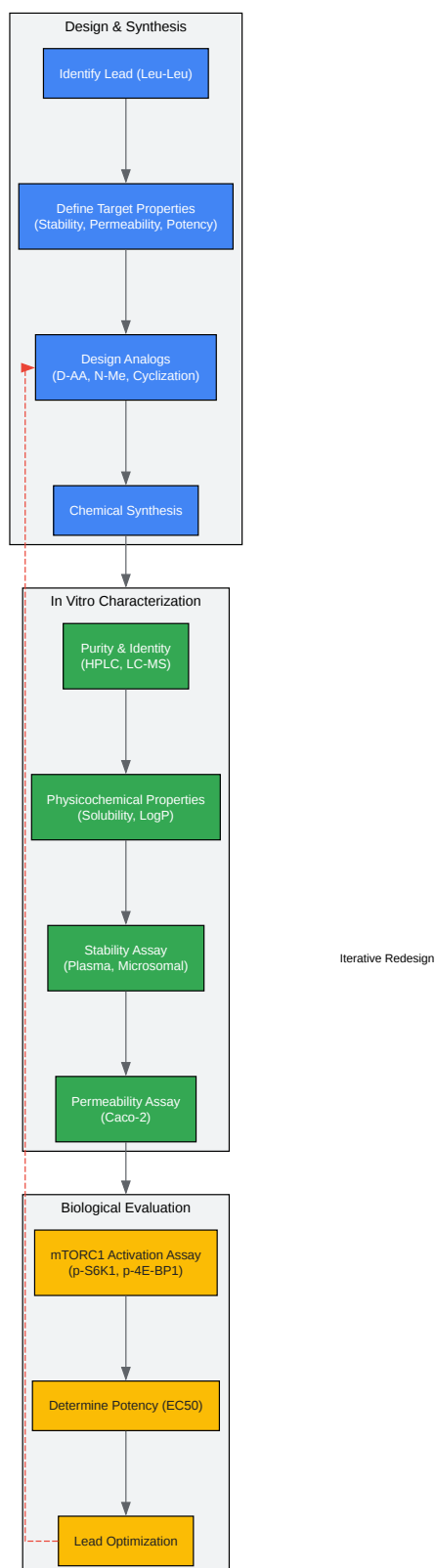
2. Design Strategies for Enhanced Properties

The design of novel Leu-Leu analogs focuses on overcoming the inherent limitations of natural peptides. Key strategies include:

- Improving Proteolytic Stability:

- D-Amino Acid Substitution: Replacing one or both L-leucine residues with their D-enantiomers can significantly increase resistance to proteases, which are stereospecific for L-amino acids.[5][7]
- N-Methylation: Methylating the nitrogen atom of the peptide bond can sterically hinder protease access and reduce hydrogen bonding potential, which can also improve membrane permeability.[9]
- Peptidomimetics: Replacing the amide bond with a non-hydrolyzable isostere (e.g., thioamide, ester) can prevent cleavage by peptidases.[8][9]
- Enhancing Cell Permeability:
 - Increased Lipophilicity: Introducing lipophilic moieties or using more hydrophobic amino acid analogs (e.g., norvaline, an analog of leucine) can improve passive diffusion across cell membranes.[10]
 - Cyclization: Constraining the peptide into a cyclic structure can reduce the polar surface area and mask hydrophilic groups, thereby enhancing membrane permeability.[7][8] Cyclic analogs are often more stable and selective for their targets.[7]
- Modulating Biological Activity:
 - The mTORC1 pathway is activated when intracellular leucine is sensed by leucyl-tRNA synthetase (LRS).[11][12] Analogs must be designed to either release leucine efficiently inside the cell or to directly interact with the leucine-sensing components of the pathway.
 - Structure-activity relationship (SAR) studies are crucial for optimizing the desired biological effect.[13]

Below is a diagram illustrating the design and screening workflow for developing novel analogs.

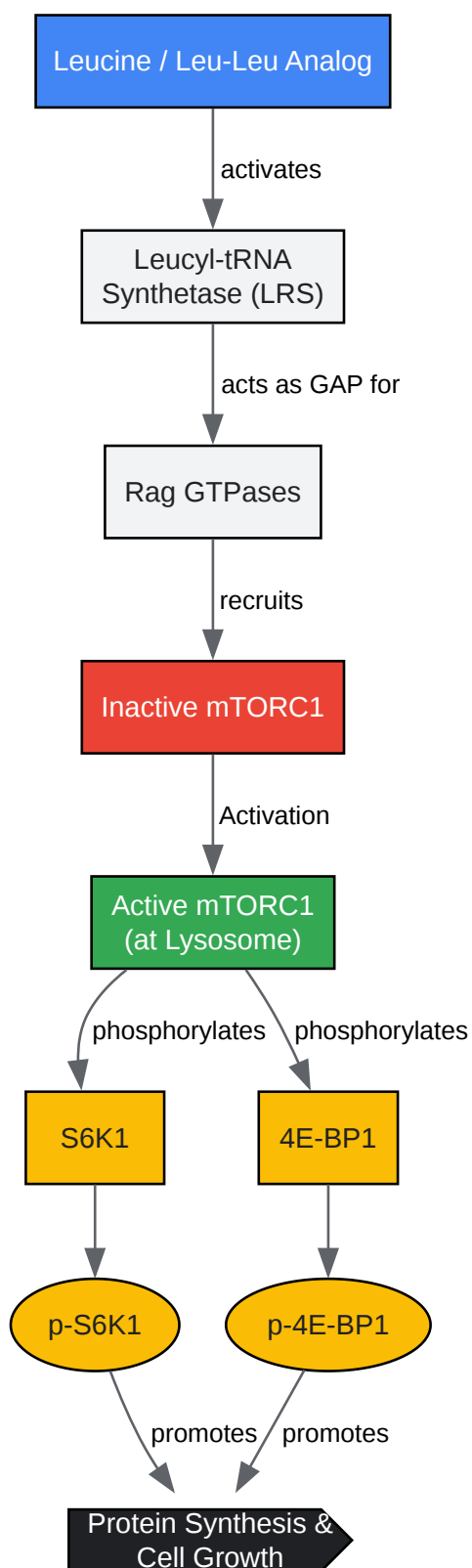


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Caption: Workflow for the design, synthesis, and evaluation of Leu-Leu analogs.

3. **Leucyl-leucine** and the mTORC1 Signaling Pathway

Leucine is a primary activator of the mTORC1 complex, a master regulator of cell growth and protein synthesis.[1][14] Intracellular leucine is sensed by Leucyl-tRNA Synthetase (LRS), which then acts as a GTPase-Activating Protein (GAP) for the Rag GTPases.[4][11] This initiates the translocation of mTORC1 to the lysosomal surface, where it is activated. Activated mTORC1 then phosphorylates downstream targets, including S6 Kinase 1 (S6K1) and 4E-Binding Protein 1 (4E-BP1), to promote protein synthesis.[1] The designed Leu-Leu analogs are expected to modulate this pathway.



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Caption: Simplified mTORC1 signaling pathway activated by Leucine.

4. Comparative Data of Synthesized Analogs

The following table summarizes hypothetical quantitative data for a series of novel **Leucyl-leucine** analogs compared to the parent dipeptide.

Compound ID	Modification	Yield (%)	Purity (HPLC, %)	Half-life (t _{1/2} , min) in human plasma	Caco-2 Permeability (Papp, 10 ⁻⁶ cm/s)	mTORC1 Activation (EC ₅₀ , μM)
LL-001	L-Leu-L-Leu (Parent)	95	>99	15	0.5	100
LL-002	D-Leu-L-Leu	88	>98	120	0.6	150
LL-003	L-Leu(N-Me)-L-Leu	85	>99	95	2.1	110
LL-004	Cyclo(L-Leu-L-Leu)	70	>97	>240	3.5	250
LL-005	L-Nle-L-Leu	92	>99	25	1.2	90

Nle = Norleucine

Protocols: Synthesis and Characterization of Analogs

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Linear Analog (e.g., D-Leu-L-Leu)

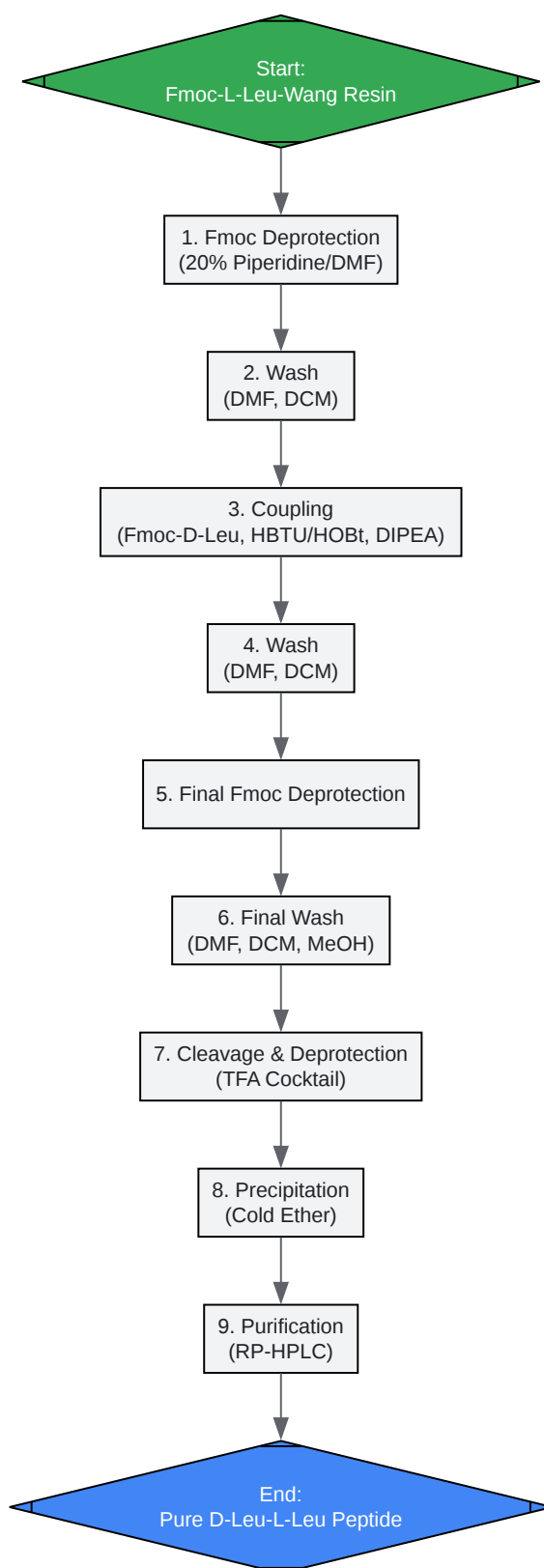
This protocol details the synthesis using standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.^[15]

Materials:

- Fmoc-L-Leu-Wang resin

- Fmoc-D-Leucine
- Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
- Base: DIPEA (N,N-Diisopropylethylamine)
- Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
- Solvents: DMF, DCM (Dichloromethane), Methanol
- Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water
- Diethyl ether (cold)

Workflow Diagram:



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Caption: Solid-phase peptide synthesis (SPPS) workflow using Fmoc chemistry.

Procedure:

- Resin Swelling: Swell Fmoc-L-Leu-Wang resin in DMF for 30 minutes in a reaction vessel.
- Fmoc Deprotection: Drain the DMF. Add 20% piperidine in DMF to the resin and shake for 20 minutes. Drain and repeat once for 5 minutes.
- Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove residual piperidine.
- Amino Acid Coupling: a. In a separate vial, dissolve Fmoc-D-Leucine (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF. b. Add DIPEA (6 eq.) and pre-activate for 5 minutes. c. Add the activated amino acid solution to the resin and shake for 2 hours. d. Perform a Kaiser test to confirm reaction completion (ninhydrin-negative).[\[15\]](#)
- Washing: Wash the resin as in step 3.
- Final Deprotection: Perform a final Fmoc deprotection as described in step 2.
- Final Washing: Wash the resin with DMF (3x), DCM (3x), and Methanol (3x). Dry the resin under vacuum.
- Cleavage and Side-Chain Deprotection: Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
- Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
- Purification and Analysis: Dry the crude peptide pellet. Dissolve it in a water/acetonitrile mixture and purify using reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity by LC-MS.[\[10\]](#)[\[16\]](#)

Protocol 2: Caco-2 Permeability Assay

This assay assesses the intestinal permeability of the synthesized analogs.[\[16\]](#)

Materials:

- Caco-2 cells
- Transwell® inserts (0.4 µm pore size)
- Cell culture medium (DMEM with FBS, non-essential amino acids, penicillin-streptomycin)
- Transport buffer (HBSS, pH 7.4)
- Test compounds (Leu-Leu analogs) and control compound (e.g., propranolol - high permeability, Lucifer yellow - low permeability)
- LC-MS/MS system for quantification

Procedure:

- Cell Culture: Seed Caco-2 cells onto Transwell® inserts at a density of ~60,000 cells/cm². Culture for 21 days to allow for differentiation into a confluent monolayer.
- Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity (typically >250 Ω·cm²).
- Transport Experiment (Apical to Basolateral): a. Wash the cell monolayers with transport buffer pre-warmed to 37°C. b. Add the test compound solution (e.g., 10 µM in transport buffer) to the apical (upper) chamber. c. Add fresh transport buffer to the basolateral (lower) chamber. d. Incubate at 37°C with gentle shaking. e. At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber, replacing the volume with fresh buffer.
- Sample Analysis: Quantify the concentration of the analog in the collected samples using a validated LC-MS/MS method.
- Data Analysis: Calculate the apparent permeability coefficient (P_{app}) using the following equation: $P_{app} = (dQ/dt) / (A * C_0)$ Where:
 - dQ/dt is the rate of permeation (mass/time)
 - A is the surface area of the filter membrane (cm²)

- C_0 is the initial concentration in the apical chamber

Protocol 3: In Vitro mTORC1 Activation Assay

This protocol measures the ability of analogs to activate mTORC1 signaling by detecting the phosphorylation of its downstream target, S6K1, in a cell-based assay.

Materials:

- C2C12 myoblasts or similar cell line
- Amino acid-free culture medium
- Test compounds (Leu-Leu analogs) and positive control (L-Leucine)
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Western Blotting reagents and equipment
- Primary antibodies: anti-phospho-S6K1 (Thr389), anti-total-S6K1
- Secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)

Procedure:

- **Cell Culture and Starvation:** Culture C2C12 cells to ~80% confluency. Starve the cells of amino acids for 1-2 hours by incubating them in an amino acid-free medium.
- **Compound Treatment:** Treat the starved cells with various concentrations of the Leu-Leu analogs or L-Leucine (positive control) for 30-60 minutes.
- **Cell Lysis:** Wash the cells with ice-cold PBS and lyse them using lysis buffer.
- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA or Bradford assay.
- **Western Blotting:** a. Separate equal amounts of protein from each sample by SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Block the membrane (e.g., with 5% BSA in

TBST) for 1 hour. d. Incubate the membrane with the primary anti-phospho-S6K1 antibody overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour. f. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

- Data Analysis: a. Strip the membrane and re-probe with an anti-total-S6K1 antibody to normalize the data. b. Quantify the band intensities using densitometry software. c. Plot the ratio of phospho-S6K1 to total-S6K1 against the compound concentration to determine the EC₅₀ value.

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